molecular formula C12H14O3 B1610639 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 85858-95-3

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B1610639
CAS No.: 85858-95-3
M. Wt: 206.24 g/mol
InChI Key: WJNRAOKRAWFGFS-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H14O3. It is a derivative of tetrahydronaphthalene, characterized by the presence of a methoxy group at the 7th position and a carboxylic acid group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves a multi-step process. One common method starts with 7-methoxytetralone, which undergoes a Wittig olefination followed by Sharpless asymmetric dihydroxylation to yield the desired product . The reaction conditions often include the use of specific reagents such as N-ethyl-N,N-diisopropylamine and N,N-dimethyl-formamide under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the process is optimized for large-scale manufacturing. This includes the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methoxy group to a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted naphthalene derivatives .

Scientific Research Applications

Medicinal Chemistry

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been studied for its potential therapeutic applications:

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. A study demonstrated that certain analogs could inhibit cancer cell proliferation through apoptosis induction. The compound's structural features allow for interactions with biological targets involved in cell cycle regulation and apoptosis pathways .

Anti-inflammatory Properties

Another notable application is its anti-inflammatory effects. Compounds derived from 7-methoxy-tetrahydronaphthalene structures have shown promise in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .

Synthetic Organic Chemistry

The synthesis of this compound is often a subject of research due to its complex structure:

Synthesis Techniques

A two-stage synthesis method has been developed that involves the conversion of 7-methoxy tetralone into the desired carboxylic acid through a series of reactions . This method highlights the compound's versatility as a building block in organic synthesis.

Synthesis StageReaction TypeKey Reagents
Stage 1Alkylation7-Methoxy tetralone
Stage 2HydrolysisAcidic or basic conditions

Material Science

The compound also finds applications in material science:

Polymer Chemistry

In polymer chemistry, derivatives of this compound are explored for their potential as monomers in creating new polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal highlighted the efficacy of a synthesized derivative of this compound against breast cancer cell lines. The study reported a significant reduction in cell viability at specific concentrations compared to control groups .

Case Study 2: Synthesis Optimization

Another research effort focused on optimizing the synthesis route for higher yields and purity of the compound. By modifying reaction conditions and utilizing different catalysts, researchers achieved improved efficiency in synthesizing the target molecule .

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as a reagent to produce protease inhibitors, which are crucial in various biological processes. The pathways involved may include the inhibition of protease enzymes, leading to the modulation of protein degradation and other cellular functions .

Comparison with Similar Compounds

  • 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
  • 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Comparison: Compared to its analogs, 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methoxy group at the 7th position and the carboxylic acid group at the 1st position can influence its reactivity and interaction with biological targets .

Biological Activity

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS No. 85858-95-3) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, synthesis methods, and detailed research findings.

Basic Information

  • IUPAC Name : 7-methoxy-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid
  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • Melting Point : 137-138 °C
  • Purity : 95% .

Pharmacological Effects

Research has indicated that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies suggest that this compound possesses significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers in various biological models.

The mechanisms through which this compound exerts its effects may involve:

  • Modulation of signaling pathways related to inflammation and oxidative stress.
  • Interaction with specific receptors or enzymes that mediate cellular responses.

Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry explored the antioxidant potential of this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound.

Study 2: Anti-inflammatory Activity

In a preclinical trial involving animal models of arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests a potential role in managing inflammatory conditions .

Synthesis Methods

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A notable method includes:

  • Starting Material : 7-methoxy tetralone.
  • Reagents : Various reagents for functional group modifications.
  • Steps : A two-stage synthesis involving oxidation and carboxylation reactions .

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-9-6-5-8-3-2-4-10(12(13)14)11(8)7-9/h5-7,10H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNRAOKRAWFGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534114
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85858-95-3
Record name 1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85858-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
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Synthesis routes and methods

Procedure details

7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (5.0 g) and (S)-(−)-1-phenethylamine (3.2 mL) were dissolved in methanol (50 mL), and the solvent was evaporated under reduced pressure to give crude crystals (7.33 g). This was recrystallized from a mixed solvent of methanol and isopropyl ether. The obtained crystals were partitioned between ethyl acetate and 1 mol/L-hydrochloric acid. The organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give (S)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (0.96 g).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
(S)-(−)-1-phenethylamine
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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